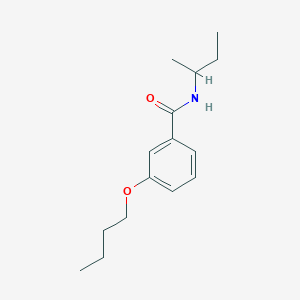
N-(3-carbamoylphenyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-carbamoylphenyl)pyridine-4-carboxamide, also known as 3-CPA, is a chemical compound used in scientific research. It belongs to the class of N-phenylpyridine-2-carboxamides and has been studied for its potential therapeutic effects on various diseases.
Mechanism of Action
The mechanism of action of N-(3-carbamoylphenyl)pyridine-4-carboxamide involves the inhibition of various enzymes and signaling pathways. In cancer research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In Alzheimer's disease research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to inhibit the activity of beta-secretase, which is an enzyme involved in the production of amyloid beta peptides. In inflammation research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to inhibit the activation of NF-kappaB, which is a transcription factor involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-carbamoylphenyl)pyridine-4-carboxamide depend on the specific disease and experimental conditions. In cancer research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to reduce the accumulation of amyloid beta peptides and improve cognitive function in animal models. In inflammation research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and improve symptoms in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-carbamoylphenyl)pyridine-4-carboxamide in lab experiments include its potential therapeutic effects on various diseases and its well-characterized mechanism of action. However, the limitations of using N-(3-carbamoylphenyl)pyridine-4-carboxamide in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on N-(3-carbamoylphenyl)pyridine-4-carboxamide. These include the development of more efficient synthesis methods, the investigation of its potential therapeutic effects on other diseases, and the optimization of its pharmacological properties. Additionally, the combination of N-(3-carbamoylphenyl)pyridine-4-carboxamide with other compounds or therapies may enhance its therapeutic effects and reduce its toxicity. Overall, the research on N-(3-carbamoylphenyl)pyridine-4-carboxamide has the potential to lead to the development of new treatments for various diseases.
Synthesis Methods
The synthesis of N-(3-carbamoylphenyl)pyridine-4-carboxamide involves the reaction of 3-aminobenzoic acid and 4-pyridinecarboxylic acid with the use of coupling agents and solvents. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques, such as NMR and IR.
Scientific Research Applications
N-(3-carbamoylphenyl)pyridine-4-carboxamide has been studied for its potential therapeutic effects on various diseases, such as cancer, Alzheimer's disease, and inflammation. In cancer research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to reduce the accumulation of amyloid beta peptides, which are associated with the development of the disease. In inflammation research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
properties
Product Name |
N-(3-carbamoylphenyl)pyridine-4-carboxamide |
|---|---|
Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-(3-carbamoylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11N3O2/c14-12(17)10-2-1-3-11(8-10)16-13(18)9-4-6-15-7-5-9/h1-8H,(H2,14,17)(H,16,18) |
InChI Key |
BEWJROZSIKCCJO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B267152.png)




![2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267158.png)

![N-[2-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B267163.png)
![2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267165.png)

![N-[3-(allyloxy)phenyl]-2-bromobenzamide](/img/structure/B267169.png)


